lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a benzothiazole ring substituted with a trifluoromethyl group and a carboxylate group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by lithium hydroxide to form the lithium salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or a mixture of water and an organic solvent like ethanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzothiazole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The carboxylate group can form ionic bonds with positively charged residues, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate: Unique due to the presence of both trifluoromethyl and carboxylate groups.
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide: Similar in having a trifluoromethyl group but differs in the core structure.
Lithium 4,5-dicyano-2-(pentafluoroethyl)imidazolide: Contains a pentafluoroethyl group instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the carboxylate group provides ionic character, making it versatile for various applications.
Properties
CAS No. |
2680537-75-9 |
---|---|
Molecular Formula |
C9H3F3LiNO2S |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.